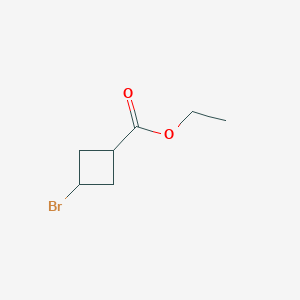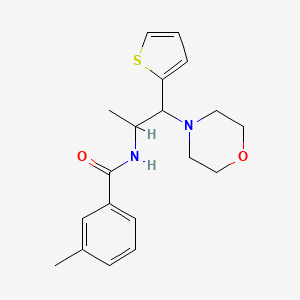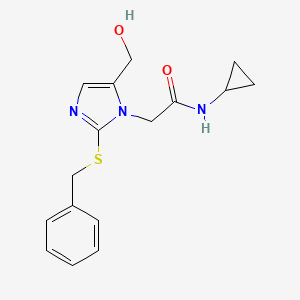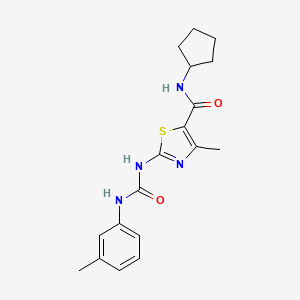
Ethyl 3-bromocyclobutane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-bromocyclobutane-1-carboxylate is a chemical compound with the CAS Number: 1934754-13-8 . It has a molecular weight of 207.07 . The IUPAC name for this compound is ethyl 3-bromocyclobutane-1-carboxylate .
Synthesis Analysis
The first known synthesis of a BCB was in 1959 when Wiberg and Ciula reported that treatment of ethyl 3-bromocyclobutane-1-carboxylate with sodium triphenylmethylide afforded an ester-substituted BCB . Wiberg and co-workers later generalized this approach for the synthesis of the parent, unsubstituted bicyclo[1.1.0]butane .Molecular Structure Analysis
The molecular formula of Ethyl 3-bromocyclobutane-1-carboxylate is C7H11BrO2 . The InChI code for this compound is 1S/C7H11BrO2/c1-2-10-7(9)5-3-6(8)4-5/h5-6H,2-4H2,1H3 .Chemical Reactions Analysis
The unique chemistry of small, strained carbocyclic systems has long captivated organic chemists from a theoretical and fundamental standpoint . New approaches for preparing, functionalizing, and using BCBs in “strain-release” transformations have positioned BCBs to be powerful synthetic workhorses .Physical And Chemical Properties Analysis
The density of Ethyl 3-bromocyclobutane-1-carboxylate is 1.5±0.1 g/cm3 . The boiling point is 213.8±33.0 °C at 760 mmHg . The refractive index is 1.4700 to 1.4720 (20°C, 589 nm) .Wissenschaftliche Forschungsanwendungen
- Ethyl BCB is a strained bicyclic carbocycle with high strain energy. Researchers have harnessed this strain for “strain-release” reactions, which are valuable in synthetic chemistry . These reactions allow for the construction of complex molecules by exploiting the inherent tension within the BCB ring system.
- Chemists have increasingly recognized BCBs as modular building blocks. Their compact size and high strain energy make them useful for constructing more complex molecules. Researchers have developed efficient synthetic methods for BCBs, including intermolecular BCB formation using alkynes and ethyl diazoacetate .
- Enzyme variants have been designed to facilitate BCB synthesis. For instance, a hemeprotein variant was engineered to enable intermolecular BCB construction using alkynes and ethyl diazoacetate. This approach enhances the synthetic utility of BCBs .
Strain-Release Reactions and Synthesis
Building Blocks for Synthesis
Enzyme Engineering and BCB Synthesis
Aminocyclobutane Derivatives
Safety and Hazards
Zukünftige Richtungen
A resurgence of interest in strained carbocyclic species has been prompted by their potential as bioisosteres, high fraction of sp3 carbons, and limited appearance in the patent literature . Among strained ring systems, bicyclo[1.1.0]butane (BCB) stands apart as the smallest bicyclic carbocycle and is amongst the most strained carbocycles known . This suggests that Ethyl 3-bromocyclobutane-1-carboxylate and similar compounds could have significant potential in future research and applications.
Wirkmechanismus
Target of Action
Ethyl 3-bromocyclobutane-1-carboxylate is a type of strained carbocyclic system . These systems have been studied for their potential as bioisosteres, which are molecules or groups that have similar physical or chemical properties to another molecule or group
Biochemical Pathways
The compound is part of the bicyclo [1.1.0]butane (BCB) family, which has been studied for its high strain energy . This energy can be released in “strain-release” transformations, making BCBs powerful synthetic workhorses . The olefinic character of the bridgehead bond enables BCBs to be elaborated into various other ring systems and function as covalent warheads for bioconjugation .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature with a boiling point of 85-88 °c/12 mmhg and a density of 1279 g/mL at 25 °C .
Result of Action
It’s known that the compound was used in the synthesis of 1-aminocyclobutane carboxylic acid .
Eigenschaften
IUPAC Name |
ethyl 3-bromocyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-2-10-7(9)5-3-6(8)4-5/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVKGRUSDZOUNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromocyclobutane-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(2,4-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2464891.png)
![(E)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2464892.png)
![3-Bromo-7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2464893.png)

![N-(2-methoxyethyl)-2-({12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetamide](/img/structure/B2464896.png)
![N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2464900.png)

![7-chloro-3-(piperidin-1-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2464902.png)
![6-{5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazol-2-yl}quinoline](/img/structure/B2464903.png)

![N-(2,3-dimethylphenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2464909.png)

![3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline](/img/structure/B2464912.png)
